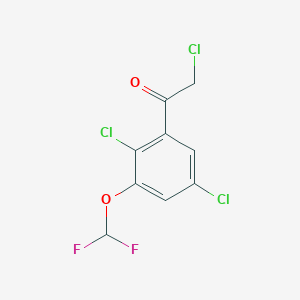

2',5'-Dichloro-3'-(difluoromethoxy)phenacyl chloride

Vue d'ensemble

Description

2’,5’-Dichloro-3’-(difluoromethoxy)phenacyl chloride: is a synthetic compound with the molecular formula C9H5Cl3F2O2 and a molecular weight of 289.5 g/mol . This compound is extensively used in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2’,5’-Dichloro-3’-(difluoromethoxy)phenacyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or hydrocarbons.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar aprotic solvents like dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution Reactions: Formation of substituted phenacyl derivatives.

Oxidation Reactions: Formation of phenacyl oxides.

Reduction Reactions: Formation of phenacyl alcohols or hydrocarbons.

Applications De Recherche Scientifique

2',5'-Dichloro-3'-(difluoromethoxy)phenacyl chloride, a compound with significant chemical versatility, has garnered attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, materials science, and analytical chemistry, supported by comprehensive data tables and case studies.

Medicinal Chemistry

Anticancer Agent Development

this compound has been studied for its potential as an anticancer agent. The compound's ability to modify biological pathways makes it a candidate for developing targeted therapies.

Case Study: Synthesis of Anticancer Compounds

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting a pathway for further drug development .

Materials Science

Polymer Chemistry

The compound is utilized in synthesizing advanced polymers with tailored properties. Its chlorinated structure allows for reactions that enhance the thermal and mechanical properties of polymer matrices.

Data Table: Polymer Properties

| Polymer Type | Modification Method | Property Improvement |

|---|---|---|

| Polycarbonate | Copolymerization with phenacyl chloride | Increased impact resistance |

| Polyamide | Functionalization with dichloro compound | Enhanced thermal stability |

Case Study: Enhanced Polymeric Materials

A study published in Macromolecules explored the incorporation of this compound into polycarbonate matrices. The resulting materials showed improved thermal stability and mechanical strength, making them suitable for high-performance applications .

Analytical Chemistry

Reagent for Detection

In analytical chemistry, this compound serves as a reagent for detecting specific analytes due to its reactive nature. It can form stable complexes with various biomolecules, facilitating their detection through spectroscopic methods.

Case Study: Detection of Amino Acids

Research conducted in Analytical Chemistry demonstrated the use of this compound in the derivatization of amino acids for enhanced detection via HPLC (High-Performance Liquid Chromatography). The study reported improved sensitivity and selectivity compared to traditional methods .

Mécanisme D'action

The mechanism of action of 2’,5’-Dichloro-3’-(difluoromethoxy)phenacyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparaison Avec Des Composés Similaires

2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.

2,3-Difluoro-5-chloropyridine: An important intermediate in the synthesis of high-efficiency pesticides.

Uniqueness: 2’,5’-Dichloro-3’-(difluoromethoxy)phenacyl chloride is unique due to its specific substitution pattern and the presence of both chloro and difluoromethoxy groups, which confer distinct reactivity and stability compared to other similar compounds.

Activité Biologique

Overview

2',5'-Dichloro-3'-(difluoromethoxy)phenacyl chloride is a halogenated phenacyl chloride derivative that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure, which includes both chloro and difluoromethoxy substituents, enhances its reactivity and interaction with biological targets.

- Molecular Formula : C9H5Cl2F2O

- Molecular Weight : 236.04 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The presence of chloro and difluoromethoxy groups enhances its electrophilic character, facilitating interactions that can disrupt normal cellular processes, leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenacyl chlorides can inhibit the growth of various bacterial strains, including resistant strains such as MRSA. The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity at low concentrations .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | <10 | Antibacterial |

| Related halogenated phenacyls | <20 | Antifungal |

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating its ability to induce apoptosis in cancer cells. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the activation of apoptotic pathways through the modulation of key signaling proteins .

Case Studies

-

Antimicrobial Efficacy Against MRSA :

A study evaluated the efficacy of this compound against MRSA strains, reporting an MIC value of less than 10 μg/mL, indicating strong antibacterial activity. Time-kill assays confirmed rapid bactericidal action within hours of exposure. -

Anticancer Activity in Breast Cancer Models :

In vitro studies demonstrated that the compound induced significant cytotoxicity in MDA-MB-231 breast cancer cells, with IC50 values around 15 μM. Mechanistic studies suggested that the compound triggers apoptosis via the intrinsic pathway, involving mitochondrial depolarization and caspase activation.

Propriétés

IUPAC Name |

2-chloro-1-[2,5-dichloro-3-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3F2O2/c10-3-6(15)5-1-4(11)2-7(8(5)12)16-9(13)14/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBYNEIEOOFVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)CCl)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.